

Benchmarking "1-Acetonpyridinium Chloride"-Based Ionic Liquids: A Comparative Performance Guide

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Compound of Interest

Compound Name: 1-Acetonpyridinium Chloride

Cat. No.: B1301953

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A note on data availability: Direct experimental performance data for "**1-Acetonpyridinium Chloride**" is limited in publicly available scientific literature. To provide a comprehensive comparison guide in the requested format, this document utilizes Cetylpyridinium Chloride (CPC), a well-researched pyridinium-based ionic liquid with a long alkyl chain, as a primary benchmark. While structurally different, the data on CPC offers valuable insights into the performance characteristics and experimental evaluation of pyridinium-based ionic liquids. This guide is intended for researchers, scientists, and drug development professionals to understand the key performance indicators and methodologies in this field.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of ionic liquids is crucial for their application. The following table summarizes key properties of Cetylpyridinium Chloride, which can serve as a reference for evaluating "**1-Acetonpyridinium Chloride**".

Property	Cetylpyridinium Chloride (CPC)	Reference
CAS Number	123-03-5	[1]
Molecular Formula	C ₂₁ H ₃₈ ClN	[1]
Appearance	White crystalline powder	[2]
Melting Point	77 °C (anhydrous), 80-83 °C (monohydrate)	[1]
Water Solubility	Freely soluble	[3]
log P	1.71	[4][5]

"**1-Acetonlpyridinium Chloride**" (CAS: 42508-60-1) is described as a hygroscopic, white to orange to green powder to crystal that is soluble in water[6]. Its shorter, functionalized side chain compared to CPC's long alkyl chain is expected to result in different physicochemical properties, such as lower melting point and potentially different solubility in non-polar solvents.

Performance Benchmarking

Cytotoxicity

Cytotoxicity is a critical parameter for ionic liquids intended for biomedical applications. The half-maximal inhibitory concentration (IC₅₀) is a common measure of cytotoxicity, with lower values indicating higher toxicity.

Cell Line	Cetylpyridinium Chloride (CPC) IC ₅₀	Exposure Time	Reference
MCF-7 (Human Breast Cancer)	6 µM	1 hour	[7][8]
MCF-10A (Non-cancerous Breast)	8 µM	1 hour	[7][8]
A549 (Human Lung Carcinoma)	5.79 µg/ml	Not Specified	[9]
HaCaT (Human Keratinocytes)	22.5 µM (37.1% toxicity)	8 hours	[10]

The cytotoxicity of pyridinium ionic liquids is influenced by the alkyl chain length, with longer chains generally leading to higher toxicity[11]. Therefore, "**1-Acetonypyridinium Chloride**", with its shorter acetonyl group, is anticipated to exhibit lower cytotoxicity compared to CPC.

Thermal Stability

Thermal stability is essential for applications involving heating. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate this property.

Thermal Property	Cetylpyridinium Chloride (CPC)	Reference
Decomposition Onset (TGA)	Mass loss of 92.91% at 239.57 °C	[12]
Melting Point (DSC)	Endothermic peaks at 84.09 °C and 233.84 °C	[12]

The thermal stability of ionic liquids is dependent on both the cation and the anion[13][14]. The acetonyl group in "**1-Acetonypyridinium Chloride**" may influence its decomposition pathway compared to the simple alkyl chain of CPC.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells (e.g., HaCaT, MCF-7) in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Expose the cells to various concentrations of the ionic liquid for a specified duration (e.g., 2.5, 8, 24 hours)[10]. Include a negative control (cells in media) and a positive control (a known cytotoxic agent).
- **MTT Addition:** After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will convert MTT into a purple formazan product.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the negative control. The IC_{50} value can be determined by plotting cell viability against the logarithm of the ionic liquid concentration.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature or time.

- **Sample Preparation:** Place a small, accurately weighed amount of the ionic liquid in a TGA pan.
- **Instrument Setup:** Place the pan in the TGA furnace. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
- **Heating Program:** Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range[13].

- **Data Acquisition:** Record the mass of the sample as a function of temperature.
- **Data Analysis:** The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition. The onset decomposition temperature is a key parameter for thermal stability.

DSC measures the heat flow into or out of a sample as it is heated or cooled.

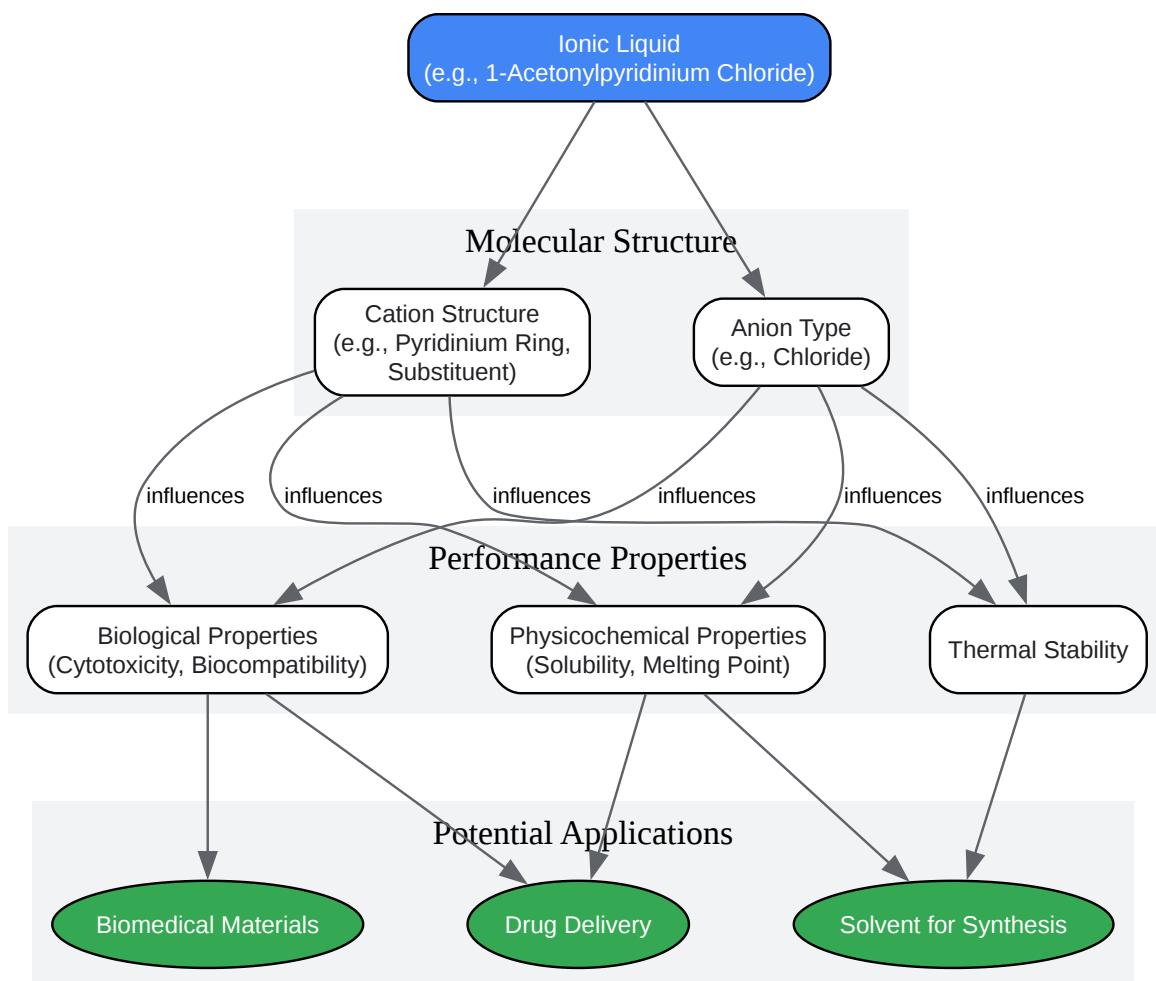
- **Sample Preparation:** Seal a small, accurately weighed amount of the ionic liquid in a DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** Place the sample and reference pans in the DSC cell.
- **Heating and Cooling Program:** Subject the sample to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min)[15].
- **Data Acquisition:** Record the differential heat flow between the sample and the reference.
- **Data Analysis:** The resulting DSC thermogram reveals thermal transitions such as melting point, glass transition, and crystallization temperature[15].

Visualizations



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Caption: Workflow for determining the cytotoxicity of ionic liquids using the MTT assay.



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Caption: Interplay between ionic liquid structure, properties, and applications.

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